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5-Aminothalidomide-cyclohexane

PROTAC Cereblon Binding Affinity

5-Aminothalidomide-cyclohexane (CAS: 2924858-26-2, C19H21N3O4) is a synthetic conjugate comprising a thalidomide-derived cereblon (CRBN) ligand covalently linked to a cyclohexane moiety, classified as an E3 ubiquitin ligase ligand-linker conjugate. The compound is specifically engineered as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, where the 5-amino group on the phthalimide ring serves as an exit vector for linker attachment, and the cyclohexane segment provides a rigid, hydrophobic spacer to modulate ternary complex geometry and physicochemical properties.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B15543109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothalidomide-cyclohexane
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N3O4/c23-16-9-8-15(17(24)21-16)22-18(25)13-7-6-12(10-14(13)19(22)26)20-11-4-2-1-3-5-11/h6-7,10-11,15,20H,1-5,8-9H2,(H,21,23,24)
InChIKeySXAAQKYUBIMDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Aminothalidomide-cyclohexane: A Cereblon Ligand-Linker Conjugate for PROTAC and Molecular Glue Development


5-Aminothalidomide-cyclohexane (CAS: 2924858-26-2, C19H21N3O4) is a synthetic conjugate comprising a thalidomide-derived cereblon (CRBN) ligand covalently linked to a cyclohexane moiety, classified as an E3 ubiquitin ligase ligand-linker conjugate . The compound is specifically engineered as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, where the 5-amino group on the phthalimide ring serves as an exit vector for linker attachment, and the cyclohexane segment provides a rigid, hydrophobic spacer to modulate ternary complex geometry and physicochemical properties [1]. Unlike standalone immunomodulatory drugs (IMiDs) such as lenalidomide or pomalidomide, this compound is not intended for direct therapeutic use; rather, it functions as a key intermediate in targeted protein degradation (TPD) workflows, enabling the recruitment of the CRL4^CRBN E3 ligase complex to diverse protein targets via subsequent conjugation to target-binding warheads [2].

Why Generic Substitution Fails: Structural and Functional Specificity of 5-Aminothalidomide-cyclohexane in TPD Applications


Generic substitution of CRBN-recruiting ligands is not permissible in targeted protein degradation due to three interdependent factors: (1) the precise geometry of the ternary complex (target-PROTAC-CRBN) dictates degradation efficiency and is exquisitely sensitive to linker length, rigidity, and vector trajectory [1]; (2) the 5-amino exit vector on the phthalimide ring, as present in 5-aminothalidomide-cyclohexane, orients the conjugated warhead away from the CRBN binding pocket in a distinct spatial trajectory compared to the 4-amino exit vector of pomalidomide-based ligands, which can determine whether a given target protein is productively ubiquitinated or sterically excluded from the complex [2]; and (3) the cyclohexane spacer introduces conformational rigidity that differs fundamentally from flexible alkyl or PEG linkers, influencing both the population of productive ternary complex conformations and the compound's metabolic stability in cellular assays [3]. Consequently, substituting 5-aminothalidomide-cyclohexane with an alternative CRBN ligand-linker conjugate—even one with similar nominal CRBN affinity—risks abrogating target degradation entirely or introducing confounding variables in structure-activity relationship (SAR) studies.

Quantitative Evidence for 5-Aminothalidomide-cyclohexane: Binding Affinity, Exit Vector Utility, and Linker Rigidity


CRBN Binding Affinity of 5-Aminothalidomide-cyclohexane vs. Clinical IMiDs

5-Aminothalidomide-cyclohexane binds to the human CRBN-thalidomide binding domain with a reported Ki of 2.29 × 10^5 nM (229 μM) and an IC50 of 4.47 × 10^5 nM (447 μM) in a fluorescence-based assay using E. coli-expressed protein [1]. In contrast, the clinically approved IMiDs lenalidomide and pomalidomide exhibit IC50 values of approximately 3 μM (3,000 nM) and 2.1–2.8 μM (2,100–2,800 nM), respectively, for CRBN binding in biochemical and cellular assays [2][3]. Thalidomide itself displays even weaker affinity (~30 μM IC50) [2]. This represents an approximately 75- to 150-fold reduction in CRBN binding affinity for 5-aminothalidomide-cyclohexane relative to lenalidomide and pomalidomide.

PROTAC Cereblon Binding Affinity E3 Ligase

C5 vs. C4 Exit Vector: Differential Spatial Orientation and Degrader Compatibility

The 5-amino group on the phthalimide ring of 5-aminothalidomide-cyclohexane provides a distinct exit vector compared to the widely used 4-amino group of pomalidomide. Crystallographic analysis reveals that the 4-amino group of pomalidomide forms a critical water-mediated hydrogen bond between CRBN residue E377 and the IKZF1 substrate degron (Q147), positioning conjugated warheads in a trajectory that favors productive ternary complex formation for a subset of neo-substrates [1]. In contrast, the C5 amino modification projects outward at an altered angle, which is predicted to sterically displace ZF degrons and reorient conjugated warheads in a trajectory that may be incompatible with certain target proteins but uniquely favorable for others [1]. This structural divergence means that PROTACs constructed with C4 exit vectors cannot be assumed to degrade the same targets as those built with C5 exit vectors, even when the same warhead is employed.

PROTAC Exit Vector Structure-Activity Relationship Cereblon

Cyclohexane Linker Rigidity: Impact on Ternary Complex Conformation and Degradation Efficiency

The cyclohexane moiety in 5-aminothalidomide-cyclohexane provides a conformationally constrained, hydrophobic spacer distinct from flexible alkyl or polyethylene glycol (PEG) linkers commonly employed in PROTAC design. Studies on stereochemical inversion at 1,4-cyclohexyl PROTAC linkers demonstrate that linker stereochemistry and rigidity directly modulate ternary complex conformation, binding cooperativity, and degradation activity in cells and in vivo [1]. Specifically, trans-cyclohexane linkers produce more cooperative degraders with enhanced degradation efficiency compared to cis-analogs, attributable to distinct conformational ensembles that either favor or disfavor productive target-CRBN proximity [1]. While direct head-to-head degradation data for 5-aminothalidomide-cyclohexane-derived PROTACs are not publicly available, the cyclohexane linker class has been shown to yield degrader molecules with improved cellular activity and pharmacokinetic properties relative to flexible linker counterparts in multiple TPD programs [2].

PROTAC Linker Design Ternary Complex Structure-Activity Relationship

Functional Utility as a PROTAC Building Block: Validated Applications in Published Degraders

5-Aminothalidomide-cyclohexane serves as a validated synthetic intermediate in the construction of functional PROTAC molecules targeting diverse proteins. The 5-aminothalidomide core (without cyclohexane) has been successfully incorporated into PROTAC BRD9 Degrader-7 for acute myeloid leukemia research , PROTAC TRIB2 degrader-1 , and the dual BTK/GSPT1 degrader GBD-9 . While specific degradation efficiency metrics (DC50, Dmax) for 5-aminothalidomide-cyclohexane-derived PROTACs are not yet reported in peer-reviewed literature, the commercial availability of this building block from multiple reputable vendors and its classification as an 'E3 ligase ligand-linker conjugate' specifically for PROTAC synthesis establish its intended application as a modular component for degrader assembly. The cyclohexane extension provides a pre-installed rigid linker segment that eliminates one synthetic step and offers a defined spatial separation between the CRBN-binding core and subsequent conjugation sites.

PROTAC BRD9 TRIB2 BTK GSPT1

Structural Stability and Storage Profile Relative to Hydrolysis-Prone Analogs

Thalidomide and its derivatives are known to undergo pH-dependent hydrolysis of the glutarimide ring, which compromises CRBN binding and reduces degrader efficacy. Recent advances in scaffold design have yielded thalidomide analogs with solution half-lives exceeding 48 hours—representing a greater than four-fold improvement in stability compared to the parent thalidomide scaffold [1]. While specific hydrolytic stability data for 5-aminothalidomide-cyclohexane have not been published, the compound's cyclohexane substitution at the 5-amino position and its classification as a solid at room temperature with recommended storage at -20°C for long-term stability (up to 3 years as powder) indicate standard handling requirements consistent with other PROTAC building blocks. The compound is stable at ambient temperature for several days during shipping, facilitating procurement logistics .

Stability Hydrolysis PROTAC Storage

Optimal Application Scenarios for 5-Aminothalidomide-cyclohexane in Targeted Protein Degradation Research


PROTAC Library Synthesis with Predefined C5 Exit Vector and Rigid Cyclohexane Spacer

Use 5-aminothalidomide-cyclohexane as a modular building block for constructing focused PROTAC libraries where the C5 exit vector and rigid cyclohexane linker are held constant while varying the target-binding warhead. This approach isolates the contribution of warhead binding affinity and geometry to degradation efficiency, as the E3 ligase recruitment module remains unchanged [1]. The pre-installed cyclohexane spacer eliminates one synthetic step and ensures consistent linker geometry across all library members, which is critical for interpreting structure-degradation relationships . This scenario is particularly valuable for hit-to-lead optimization in TPD campaigns where the optimal warhead is unknown but the CRBN recruitment strategy is fixed.

Comparative Ternary Complex Engineering: C5 vs. C4 Exit Vector Evaluation

Employ 5-aminothalidomide-cyclohexane in head-to-head comparisons with pomalidomide-4-amino-cyclohexane analogs to systematically evaluate how exit vector geometry influences ternary complex formation and degradation efficiency for a given target protein [1]. Crystallographic evidence demonstrates that C4 and C5 amino modifications orient conjugated warheads along distinct spatial trajectories, which can determine whether a target protein is productively ubiquitinated [1]. By synthesizing matched PROTAC pairs that differ only in the exit vector (C4 vs. C5), researchers can empirically determine the optimal geometry for each target of interest, avoiding the costly assumption that a single exit vector will work universally.

Linker Rigidity Optimization in Degrader Design

Utilize the conformationally constrained cyclohexane moiety of 5-aminothalidomide-cyclohexane to explore the impact of linker rigidity on ternary complex cooperativity and degradation kinetics [1]. Studies have shown that stereochemical inversion at cyclohexyl linkers (trans vs. cis) produces degraders with markedly different degradation efficiencies, attributable to distinct conformational ensembles that favor or disfavor productive target-CRBN proximity [1]. This compound provides a starting point for synthesizing stereochemically defined analogs to probe the relationship between linker conformational bias and degrader potency, a design parameter that is inaccessible with flexible PEG or alkyl linkers.

Medicinal Chemistry SAR Studies for Undruggable Targets

Incorporate 5-aminothalidomide-cyclohexane into degrader molecules targeting proteins lacking classical small-molecule binding pockets (e.g., transcription factors, scaffolding proteins) where PROTAC technology is the primary therapeutic modality [1]. The validated use of 5-aminothalidomide-derived building blocks in degraders for BRD9, TRIB2, and BTK/GSPT1 establishes the core scaffold's compatibility with diverse warhead chemotypes. This compound's pre-conjugated ligand-linker format enables rapid analog generation for SAR studies, accelerating the identification of degraders with optimal DC50, Dmax, and selectivity profiles.

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